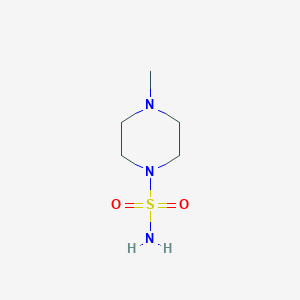

4-Methylpiperazine-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOAFBQWWLHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558987 | |

| Record name | 4-Methylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-19-1 | |

| Record name | 4-Methylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives on Sulfonamide and Piperazine Chemistry in Medicinal Applications

The journey of sulfonamides in medicine began with a groundbreaking discovery in the 1930s. The first of its kind, a prodrug named Prontosil, was found to be effective against bacterial infections. wikipedia.orgopenaccesspub.org This discovery, which earned Gerhard Domagk a Nobel Prize, marked the dawn of the antibiotic era. openaccesspub.org It was soon understood that Prontosil was metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org This revelation spurred the development of a wide array of sulfa drugs, which became crucial in treating various bacterial diseases and significantly reduced mortality rates from infections like pneumonia and scarlet fever before the widespread availability of penicillin. wikipedia.orgclevelandclinic.org

Piperazine (B1678402), a simple six-membered heterocyclic compound with two nitrogen atoms, also has a notable history in medicine. nih.gov Its medicinal properties were first recognized in the early 20th century, and it was introduced as an anthelmintic agent around 1950 to treat intestinal worm infections in both humans and animals. patsnap.combritannica.comdrugbank.com Its mechanism of action involves paralyzing the parasites, allowing them to be easily expelled from the host's body. patsnap.comwikipedia.org

Significance of the Sulfonamide and Piperazine Pharmacophores in Drug Design

Both sulfonamide and piperazine (B1678402) moieties are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. This versatility has made them cornerstones in the design of new therapeutic agents. acs.orgnih.gov

The piperazine ring is another highly valued pharmacophore in drug discovery. nih.govnih.gov Its presence in a molecule can significantly improve its pharmacokinetic properties, such as solubility and bioavailability. nih.govnih.gov The two nitrogen atoms in the piperazine ring can be easily modified, allowing chemists to fine-tune the molecule's properties to achieve desired biological activity. nih.gov This adaptability has led to the incorporation of the piperazine scaffold into drugs for various therapeutic areas, including cancer, inflammation, and central nervous system disorders. nih.govthieme-connect.comnih.gov

The combination of these two pharmacophores into a single molecule, as seen in 4-Methylpiperazine-1-sulfonamide, creates a scaffold with the potential for diverse biological activities, leveraging the beneficial properties of both the sulfonamide and piperazine moieties.

Overview of Research Trajectories for 4 Methylpiperazine 1 Sulfonamide and Its Analogues

Established Synthetic Pathways for this compound Core Structure

The formation of the fundamental this compound scaffold can be achieved through various reliable synthetic routes.

Multi-step synthesis is a common approach to constructing complex molecules like sulfonamides, often involving the use of protecting groups to ensure specific reactions occur at the desired positions. utdallas.edu For instance, a synthesis might start with a molecule like acetanilide, which contains a benzene (B151609) ring that serves as a foundational carbon skeleton. utdallas.edu A sequence of reactions is then carried out, where the product of one step becomes the starting material for the next, ultimately leading to the target molecule. utdallas.edu This methodical approach allows for the careful construction of the desired sulfonamide.

In some cases, protecting groups are essential to prevent unwanted side reactions. For example, an amino group on a starting material might be too reactive and could interfere with subsequent steps. utdallas.edu By temporarily converting the amino group to a less reactive amide, the synthesis can proceed as planned. The protecting group is then removed in the final stages to yield the desired product. utdallas.edu

A classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. acs.org In the case of this compound, this involves reacting an appropriate sulfonyl chloride with 1-methylpiperazine (B117243). acs.orgmdpi.com Sulfonyl chlorides are highly reactive towards nucleophiles like the nitrogen atoms in 1-methylpiperazine due to the presence of a good leaving group (the chloride ion). utdallas.edu

This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), and often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.com The general scheme for this reaction is straightforward and efficient, making it a popular choice for synthesizing a wide range of sulfonamide derivatives. mdpi.com For example, various substituted aryl sulfonyl chlorides can be reacted with 1-methylpiperazine to generate a library of corresponding sulfonamides. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Sulfonyl Chloride (e.g., methanesulfonyl chloride, phenylsulfonyl chloride) | 1-Methylpiperazine | Triethylamine | Dichloromethane | Corresponding this compound derivative |

Table 1: General Reaction Scheme for Sulfonamide Synthesis

A more modern and environmentally friendly approach to sulfonamide synthesis is through electrochemical oxidative coupling. acs.orgnih.gov This method avoids the use of often toxic and unstable sulfonyl chlorides by directly coupling thiols and amines using electricity. acs.org The process is efficient, can be completed in a short time, and generates hydrogen as a benign byproduct. acs.orgnih.gov

In this method, an electrochemical microflow reactor can be used to rapidly screen reaction conditions. nih.gov The reaction involves the oxidation of a thiol to form a disulfide, followed by the oxidation of the amine (such as 1-methylpiperazine) to a radical cation. acs.orgnih.gov These intermediates then react to form a sulfenamide, which undergoes further oxidation to the final sulfonamide product. nih.gov A diverse set of secondary amines, including 1-methylpiperazine (referred to as N-methylpiperazine in the study), have been shown to be effective substrates for this type of reaction. acs.orgnih.gov

Synthesis of this compound Derivatives and Analogues

The core this compound structure can be readily modified to create a wide array of derivatives and analogues with potentially different properties.

The nitrogen atom of the piperazine ring that is not directly attached to the sulfonyl group is a key site for derivatization. This allows for the introduction of various substituents, leading to a diverse range of analogues.

One common method for derivatization is N-alkylation, which can be achieved through nucleophilic substitution using alkyl halides or through reductive amination. mdpi.com For example, reacting a piperazine derivative with an alkyl chloride or bromide can introduce a new alkyl group. mdpi.com

Another approach involves reacting the piperazine nitrogen with different electrophilic reagents. For instance, treatment with acyl chlorides or carbamoyl (B1232498) chlorides can lead to the formation of amide or urea (B33335) derivatives, respectively. researchgate.net A specific example is the synthesis of di(4-methylpiperazin-1-yl)methanone, which involves reacting 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine. google.com

Furthermore, the piperazine nitrogen can participate in reactions to form more complex heterocyclic systems. For example, a piperazine derivative can be reacted with a substituted pyrimidine (B1678525) to create pyrimidine-incorporated piperazine derivatives. nih.gov

When the sulfonamide group is attached to an aromatic ring, this ring provides another site for modification. A variety of substituents can be introduced onto the aromatic ring to explore their effects on the molecule's properties.

The synthesis of these derivatives often starts with a substituted aryl sulfonyl chloride. For example, aryl sulfonyl chlorides with different substituents (such as methoxy (B1213986) or fluoro groups) can be reacted with 1-methylpiperazine to produce a series of N-(substituted-aryl)sulfonyl-4-methylpiperazines. mdpi.commagtech.com.cn

The synthesis of these substituted precursors can be achieved through various aromatic substitution reactions. For instance, a multi-step synthesis could involve electrophilic aromatic substitution to introduce a sulfonyl chloride group onto a pre-functionalized benzene ring. utdallas.edu Subsequently, this substituted sulfonyl chloride can be reacted with 1-methylpiperazine.

Introduction of Heterocyclic Scaffolds

The incorporation of additional heterocyclic rings onto the this compound framework is a common strategy to generate structural diversity. This is often achieved through coupling reactions where the piperazine nitrogen acts as a nucleophile or through metal-catalyzed cross-coupling reactions.

One prominent method involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, starting from the commercially available 1,4-dichlorophthalazine, a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines can be prepared. researchgate.net This synthesis proceeds in a two-step sequence involving an initial nucleophilic substitution of one chlorine atom by 1-methylpiperazine, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl groups at the second position. researchgate.net

Another approach involves building heterocyclic systems onto a pre-functionalized piperazine sulfonamide core. For example, derivatives incorporating an imidazo[1,2-b]pyridazine (B131497) moiety have been synthesized. hilarispublisher.com This synthesis starts with the reaction of 3-chloro-6-hydrazinylpyridazine with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized to create the imidazo[1,2-b]pyridazine scaffold. Subsequent reaction with various sulfonyl chlorides or carboxylic acid derivatives introduces the desired side chains. hilarispublisher.com

Furthermore, novel sulfanilamide (B372717) derivatives have been synthesized that incorporate fused heterocyclic systems like 4H-thieno[3,2-b]pyrrole and 4H-furano[3,2-b]pyrrole. mdpi.com The synthesis involves creating the respective heterocyclic carboxylic acids, which are then coupled with sulfanilamide via an amide bond, demonstrating the versatility of combining different heterocyclic cores with the sulfonamide group. mdpi.com

Table 1: Synthetic Methods for Introducing Heterocyclic Scaffolds

| Target Scaffold | Key Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazine | Nucleophilic Aromatic Substitution & Suzuki Coupling | 1,4-Dichlorophthalazine, 1-Methylpiperazine, Arylboronic acids | researchgate.net |

| Piperazine with Imidazo[1,2-b]pyridazine | Cyclization & Acylation | 3-Chloro-6-hydrazinylpyridazine, Sulfonyl chlorides | hilarispublisher.com |

| N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | Amide Coupling | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, Sulfanilamide | mdpi.com |

| N-(4-sulfamoylphenyl)-4H-furano[3,2-b]pyrrole-5-carboxamide | Amide Coupling | 4H-furo[3,2-b]pyrrole-5-carboxylic acid, Sulfanilamide | mdpi.com |

Carbonyl Linker Modifications

Modifying the linker that connects the piperazine sulfonamide core to other parts of the molecule is a key strategy for fine-tuning properties. Carbonyl-based linkers, such as amides and ureas, are frequently employed and modified.

The synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors showcases the use of a benzamide linker. researchgate.net This highlights a rational design approach where a carbonyl group is integral to the linker connecting the piperazine moiety to a cycloalkylmethyl group. researchgate.net Similarly, research into piperazine derivatives has led to the synthesis of compounds where a benzoyl group, containing a carbonyl linker, is attached to the piperazine ring. nih.gov

More complex modifications include the introduction of ureido and thioureido moieties. For example, sulfonamides incorporating a piperidinyl-hydrazidoureido linker have been developed. mdpi.com The synthesis involves reacting a piperidine-4-carbohydrazide (B1297472) intermediate with various isocyanates or isothiocyanates to form the corresponding semicarbazide (B1199961) (ureido) or thiosemicarbazide (B42300) (thioureido) linkers. mdpi.com These linkers extend the connection between the core and a terminal phenyl ring, demonstrating a sophisticated modification of a carbonyl-containing chain. mdpi.com

Table 2: Examples of Carbonyl Linker Modifications

| Linker Type | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Benzamide | Amide bond formation | 1-(4-(Propylsulfonyl)piperazin-1-yl)cycloalkanecarboxylic acid, Benzylamine | researchgate.net |

| Ureido (Semicarbazide) | Addition reaction | Piperidine-4-carbohydrazide intermediate, Isocyanates | mdpi.com |

| Thioureido (Thiosemicarbazide) | Addition reaction | Piperidine-4-carbohydrazide intermediate, Isothiocyanates | mdpi.com |

| Amide | Acylation of piperazine | Piperazine derivative, Carboxylic acid chlorides | hilarispublisher.com |

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is critical in chemical synthesis. For this compound and its analogues, optimization is pursued through the development of advanced catalytic systems and the meticulous refinement of reaction conditions.

Catalytic Approaches in Synthesis

Catalysis plays an indispensable role in the efficient synthesis of the piperazine core and its subsequent derivatization. Palladium-based catalysts are particularly prominent in forming key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. mdpi.comnih.gov

For the synthesis of precursors, catalytic hydrogenation is a key method. A green synthesis approach has been developed for 1-amino-4-methylpiperazine (B1216902), a valuable intermediate, which uses a paramagnetic Pd/Fe₃O₄-FeO catalyst. google.com This method involves the hydrogenation of 1-methyl-4-nitrosopiperazine (B99963) and offers high selectivity and yield, with the added benefit of easy catalyst separation using a magnet. google.com

In building more complex analogues, palladium-catalyzed cross-coupling reactions are frequently the methods of choice. The Suzuki reaction, for example, is used to couple arylboronic acids with halo-substituted heterocyclic cores attached to the piperazine ring, as seen in the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. researchgate.net Furthermore, Buchwald-Hartwig amination is a powerful tool for directly forming the C-N bond between a piperazine nitrogen and an aryl or heteroaryl halide, a common step in the synthesis of many complex piperazine-containing molecules. mdpi.comnih.gov The synthesis of the piperazine ring itself can be achieved through various catalytic cyclization processes, for instance, using catalysts like Cu-Ni-Cr or Co/H-ZSM-5, which are foundational for producing the core heterocycle. researchgate.net

Table 3: Catalytic Methods in Synthesis

| Reaction | Catalyst | Purpose | Reference |

|---|---|---|---|

| Hydrogenation | Paramagnetic Pd/Fe₃O₄-FeO | Synthesis of 1-amino-4-methylpiperazine precursor | google.com |

| Suzuki Coupling | Palladium complexes | C-C bond formation to attach aryl groups | researchgate.net |

| Buchwald-Hartwig Amination | Palladium complexes | C-N bond formation between piperazine and (hetero)aryl halides | mdpi.comnih.gov |

| Cyclocondensation | Cu-Ni-Cr, Co/H-ZSM-5 | Synthesis of the core piperazine ring | researchgate.net |

Reaction Condition Optimization

The optimization of reaction conditions such as solvent, temperature, stoichiometry, and reaction time is crucial for maximizing product yield and purity while minimizing side reactions.

A clear example of optimization is seen in the synthesis of certain piperazine-containing drug candidates, where changing the solvent from dichloromethane to ethanol (B145695) significantly improved the yield of a key coupling step. mdpi.com In another case, a synthetic route was deliberately redesigned to avoid a palladium-catalyzed reaction that proved difficult to purify. mdpi.com The new route utilized lithium bis(trimethylsilyl)amide (LiHMDS) as a base in a transition-metal-free coupling, which simplified the purification process. mdpi.com

Specific, well-defined protocols are indicative of optimized conditions. For the synthesis of sulfonamide derivatives of trimetazidine, a typical procedure involves reacting trimetazidine with a sulfonyl chloride in dichloromethane for 10 minutes before adding triethylamine as a base, with the total reaction completing in 30 minutes. mdpi.com This is followed by a specific sequence of acidic and basic washes to purify the product. mdpi.com Similarly, the synthesis of piperazine derivatives with an imidazo[1,2-b]pyridazine moiety specifies purification by column chromatography using 100-200 silica (B1680970) gel, indicating a refined method for isolating the target compound in high purity. hilarispublisher.com The investigation of different bases, solvents, and temperature profiles is a standard approach to achieving these optimized outcomes. nih.gov

Table 4: Optimization of Reaction Conditions

| Reaction Type | Parameter Optimized | Change | Result | Reference |

|---|---|---|---|---|

| Coupling Reaction | Solvent | Changed from Dichloromethane to Ethanol | Improved reaction yield | mdpi.com |

| Coupling Reaction | Catalyst/Base System | Switched from Pd-catalyzed to LiHMDS base (metal-free) | Simplified purification | mdpi.com |

| Sulfonamide Formation | Reagents & Time | Use of triethylamine base, 30-minute reaction | Efficient and specific protocol | mdpi.com |

| Purification | Method | Column chromatography on 100-200 silica gel | High purity of final product | hilarispublisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of these compounds. uky.edumdpi.com

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For derivatives of this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the piperazine ring, the methyl group, and any substituents attached to the sulfonamide nitrogen or the piperazine ring.

For instance, in a series of novel sulfonamide derivatives of trimetazidine, the protons of the piperazine ring typically appear as multiplets or broad singlets in the range of δ 2.4-3.1 ppm. mdpi.com The methyl group protons on the piperazine ring give rise to a sharp singlet. The chemical shifts and coupling constants of these protons provide valuable insights into the conformation of the piperazine ring, which often adopts a chair conformation. researchgate.net

A representative ¹H NMR data for a derivative, 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, shows the following key signals: a singlet for the methylsulfonyl group at δ 2.86 ppm, a triplet for the four protons on the piperazine ring adjacent to the sulfonamide at δ 3.09 ppm, and another triplet for the remaining four piperazine protons at δ 2.46 ppm. mdpi.com The protons of the trimethoxybenzyl group appear at their characteristic downfield shifts. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Representative this compound Derivatives

| Compound | Piperazine Protons (SO₂-N-CH₂) | Piperazine Protons (N-CH₂) | Methyl Protons (N-CH₃) | Aromatic/Other Protons | Reference |

| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 3.09 (t) | 2.46 (t) | 2.86 (s, on SO₂) | 6.98 (d), 6.77 (d), 3.78 (s), 3.74 (s), 3.33 (s) | mdpi.com |

| 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 2.88 (s) | 2.43 (s) | - | 7.78–7.70 (m), 7.70–7.61 (m), 6.89 (d), 6.72 (d), 3.75 (s), 3.71 (d), 3.34 (s) | mdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environments.

In derivatives of this compound, the carbon atoms of the piperazine ring typically resonate in the range of δ 45-55 ppm. mdpi.com The carbon of the methyl group attached to the piperazine nitrogen appears at a characteristic upfield shift. For example, in 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, the piperazine carbons appear at δ 52.23 and 46.01 ppm, while the methylsulfonyl carbon is observed at δ 34.08 ppm. mdpi.com The carbons of the aromatic ring and other substituents will have chemical shifts in the downfield region, consistent with their electronic environment. mdpi.comnih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Representative this compound Derivatives

| Compound | Piperazine Carbons (SO₂-N-C) | Piperazine Carbons (N-C) | Methyl Carbon (N-CH₃) | Aromatic/Other Carbons | Reference |

| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 46.01 | 52.23 | 34.08 (on SO₂) | 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93 | mdpi.com |

| 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 46.46 | 51.87 | - | 153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This information is crucial for confirming the identity of a synthesized compound.

For this compound and its derivatives, techniques like Electrospray Ionization (ESI-MS) are commonly employed. researchgate.net The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, which confirms the molecular weight of the compound. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. This provides valuable structural information as the molecule breaks apart in a predictable manner. For instance, in the analysis of 1-amino-4-methylpiperazine, a related compound, specific fragment ions are observed which help in its identification and quantification. mdpi.com The fragmentation of sulfonamide derivatives often involves cleavage of the S-N bond and fragmentation of the piperazine ring. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

In the IR spectrum of this compound and its derivatives, characteristic absorption bands confirm the presence of key functional groups. The sulfonamide group (SO₂NH) exhibits strong, characteristic stretching vibrations for the S=O bonds, typically appearing in the regions of 1372-1316 cm⁻¹ (asymmetric) and 1178-1154 cm⁻¹ (symmetric). rsc.orgresearchgate.net The S-N stretching vibration is usually observed in the range of 950-866 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibration of the sulfonamide group, if present, appears as a band around 3430-3226 cm⁻¹. rsc.org The C-H stretching and bending vibrations of the piperazine ring and methyl group are also observed in their expected regions. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Sulfonamide (SO₂) | Asymmetric Stretching | 1372 - 1316 | rsc.orgresearchgate.net |

| Sulfonamide (SO₂) | Symmetric Stretching | 1178 - 1154 | rsc.orgresearchgate.net |

| Sulfonamide (S-N) | Stretching | 950 - 866 | researchgate.netresearchgate.net |

| Amine (N-H) | Stretching | 3430 - 3226 | rsc.org |

X-ray Diffraction (XRD) for Crystal Structure Determination

For several derivatives of this compound, XRD studies have revealed that the central piperazine ring typically adopts a stable chair conformation. uky.eduresearchgate.net The analysis of the crystal structure of 4-phenyl-piperazine-1-sulfonamide showed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The S1-N1 bond length was found to be 1.628(2) Å, providing strong evidence for the formation of the sulfonamide linkage. researchgate.net These studies also reveal important intermolecular interactions, such as hydrogen bonds, which influence the crystal packing. researchgate.netosti.gov

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for separating them from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS) are particularly powerful for this purpose. mdpi.com

These methods separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. mdpi.com The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. By developing specific elution gradients, it is possible to achieve excellent separation of the target compound from any starting materials, by-products, or degradation products. mdpi.com For instance, a UHPLC-MS/MS method has been developed to simultaneously quantify 1-amino-4-methyl-piperazine and its potential impurity, 1-methyl-4-nitroso-piperazine, demonstrating the high sensitivity and specificity of this technique. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the detection and quantification of this compound and its derivatives in various matrices. This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the identification of compounds at trace levels.

Research has focused on developing robust LC-MS/MS methods for derivatives such as 1-Amino-4-methylpiperazine (AMP) and 1-Methyl-4-nitrosopiperazine (MNP). For instance, a sensitive and reliable assay was developed using AMP as a derivatization agent to measure low-concentration steroids like allopregnanolone (B1667786) and pregnenolone (B344588) in serum. nih.gov This derivatization not only enhances detection but also helps to limit matrix effects. nih.gov The method demonstrated excellent linearity (R>0.99) within a calibration range of 5 pg/mL to 2000 pg/mL and achieved a low limit of quantitation of 5 pg/mL. nih.gov

In another application, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was established to monitor AMP and MNP, a nitrosamine (B1359907) impurity, that can arise from the hydrolysis of drugs like rifampicin. mdpi.com This method allows for the rapid separation of the target compounds in under three minutes. mdpi.com Similarly, specific LC-MS/MS methods have been developed for the trace-level quantification of MNP in rifampin drug substances, with a reported limit of quantification (LOQ) as low as 0.05 μg/g. fda.gov.tw

Furthermore, the utility of LC-MS/MS extends to pharmacokinetic studies. A high-sensitivity method was developed to determine the concentration of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride (TM208), a derivative of 4-methylpiperazine, in rat plasma. nih.gov This assay showed good linearity from 0.2 to 500 ng/mL and was successfully applied to preclinical pharmacokinetic evaluations. nih.gov The detection for these compounds is typically carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode via multiple reaction monitoring (MRM). mdpi.comnih.gov

Table 1: LC-MS/MS Operating Conditions for the Analysis of 4-Methylpiperazine Derivatives

| Parameter | Method for MNP in Rifampin fda.gov.tw | Method for AMP and MNP mdpi.com | Method for TM208 nih.gov |

|---|---|---|---|

| Compound(s) | 1-Methyl-4-nitrosopiperazine (MNP) | 1-Amino-4-methyl-piperazine (AMP), 1-Methyl-4-nitroso-piperazine (MNP) | 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride (TM208) |

| Column | Poroshell 120 Phenyl Hexyl, 2.7 μm, 4.6 mm i.d. × 10 cm | Not specified | Reverse-phase C18 |

| Column Temp. | 35°C | 40°C | Not specified |

| Mobile Phase | Gradient of A: 10mM Ammonium (B1175870) formate (B1220265) (pH 9.0) and B: Methanol | Not specified | Methanol-water (pH 4.0) containing 5 mM ammonium acetate |

| Flow Rate | 0.5 mL/min | Not specified | Not specified |

| Detection | ESI+ | ESI+ | ESI+ |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| LOQ | 0.05 µg/g | 5 ng/mL (for MNP) | 0.2 ng/mL |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a widely utilized, straightforward, and cost-effective chromatographic technique for monitoring the progress of chemical reactions. libretexts.organalyticaltoxicology.com Its simplicity and speed make it an invaluable tool in synthetic chemistry for quickly assessing whether a starting material has been consumed and a new product has been formed. libretexts.org

The fundamental principle of using TLC for reaction monitoring involves spotting a TLC plate at different stages of the reaction. youtube.com Typically, three lanes are used:

Starting Material: A spot of the pure limiting reactant is applied as a reference.

Reaction Mixture: An aliquot, or a tiny sample, is taken from the reaction vessel at various time intervals and spotted in a separate lane. libretexts.orgyoutube.com

Co-spot: A lane where both the starting material and the reaction mixture are spotted on top of each other to aid in identification. libretexts.org

The plate is then developed in a suitable mobile phase. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will decrease in intensity, while a new spot, corresponding to the product, will appear and intensify. youtube.com The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org

For the analysis of sulfonamides, TLC is a common screening method. usda.gov After separation on a silica gel plate, visualization of the spots can be accomplished by exposing the plate to UV light, often after treatment with a visualizing agent like fluorescamine (B152294) solution. usda.gov

Table 2: General Procedure for Reaction Monitoring by TLC

| Step | Description | Details |

|---|---|---|

| 1. Plate Preparation | A baseline is drawn with a pencil on a TLC plate (e.g., silica gel). | The stationary phase is typically silica gel, which is suitable for separating many organic compounds, including sulfonamides. usda.gov |

| 2. Sample Application | Using capillary tubes, small spots of the starting material, the reaction mixture, and a co-spot are applied to the baseline. libretexts.org | Aliquots are taken from the reaction at set time intervals (e.g., 0 min, 30 min, 60 min) to track progress over time. youtube.com |

| 3. Development | The plate is placed in a sealed chamber containing a pre-determined solvent system (mobile phase). | For sulfonamides and related compounds, a mobile phase like chloroform-acetone (4:1) might be used. analyticaltoxicology.com |

| 4. Visualization | After the solvent front nears the top of the plate, it is removed, the solvent front is marked, and the plate is dried. | Spots are visualized, commonly under UV light. For sulfonamides, spraying with fluorescamine can enhance detection. usda.gov |

| 5. Interpretation | The retention factor (Rf) values and presence/absence of spots are compared across the lanes. | The disappearance of the reactant spot and the emergence of a new product spot signify that the reaction is proceeding. youtube.com |

Iv. Structure Activity Relationship Sar Studies of 4 Methylpiperazine 1 Sulfonamide Derivatives

Elucidating Essential Pharmacophoric Requirements for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For sulfonamide-based compounds, including derivatives of 4-Methylpiperazine-1-sulfonamide, specific structural components are critical for their activity.

The sulfanilamide (B372717) skeleton, characterized by a para-aminobenzenesulfonamide structure, is a foundational element for the antibacterial activity of many sulfonamides. annualreviews.orgnih.gov This framework acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for the synthesis of folic acid. drugbank.com Folic acid is a vital nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), the sulfanilamide core effectively blocks this metabolic pathway in susceptible bacteria. drugbank.com

The efficacy of the sulfanilamide skeleton is tied to its ability to fit into the active site of the DHPS enzyme. The spatial arrangement of the aromatic ring, the amino group, and the sulfonamide moiety is critical for this interaction.

Both the amino (-NH2) and sulfonyl (-SO2NHR) groups are indispensable for the biological activity of sulfanilamide-type compounds. youtube.com

The N4-Amino Group: The primary aromatic amine at the N4 position is crucial for antibacterial activity. youtube.comresearchgate.net It is believed to be a key interaction point within the active site of the DHPS enzyme. Substitution on this amino group generally leads to a loss of activity, unless the substituent is a prodrug moiety that can be cleaved in vivo to regenerate the free amino group. youtube.com

Impact of Substitutions on the Piperazine (B1678402) Ring

The piperazine ring in this compound offers a versatile scaffold for structural modifications to modulate pharmacological properties.

Substitutions on the nitrogen atoms of the piperazine ring can significantly influence the compound's biological activity. researchgate.nethilarispublisher.com The nature of the substituent can affect the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are important for drug-receptor interactions.

For instance, in a study of phenylpiperazine derivatives, various alkyl, acyl, and sulfonyl substituents on the piperazine nitrogen were evaluated for their acaricidal activity. researchgate.net The results indicated that even a simple methyl group could confer potent activity, while other substitutions could either enhance or diminish the effect. researchgate.net The basicity of the piperazine nitrogen is also a key factor, as it can influence the compound's selectivity and potency towards its biological target. hilarispublisher.com

Table 1: Effect of N-Substitution on Piperazine Ring on Biological Activity

| Substituent (R) | General Structure | Observed Effect on Activity | Reference |

| Methyl | Potent activity observed in some series. | researchgate.net | |

| Phenylpropyl | More potent than N-methyl counterparts in a series of opioid receptor antagonists. | acs.org | |

| Acyl Groups | Variable, can either increase or decrease activity depending on the specific acyl group. | researchgate.net | |

| Sulfonyl Groups | Variable, dependent on the nature of the sulfonyl substituent. | researchgate.net |

Note: The specific biological activity and the magnitude of the effect are dependent on the entire molecular structure and the biological target.

In another study, modification of a piperazine ring by adding a methyl group at the 3-position led to a significant loss of both biochemical and whole-cell activities against Mycobacterium tuberculosis. nih.gov

Influence of Aromatic and Heterocyclic Ring Substitutions

Attaching various aromatic and heterocyclic rings to the core structure of this compound can lead to a wide range of biological activities. hilarispublisher.comnih.govmdpi.com These appended rings can engage in additional binding interactions with the target protein, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, thereby enhancing potency and selectivity. vu.nl

Table 2: Examples of Bioactive Sulfonamide Derivatives with Aromatic/Heterocyclic Substitutions

| Compound Class | Appended Ring System | Observed Biological Activity | Reference |

| Phenylpiperazines | Phenyl | Acaricidal | researchgate.net |

| Imidazo[1,2-b]pyridazine (B131497) derivatives | Imidazo[1,2-b]pyridazine | Antimicrobial, Antimalarial | hilarispublisher.comresearchgate.net |

| Pyrazole and Pyridine derivatives | Pyrazole, Pyridine | Antidiabetic, Anti-Alzheimer's | researchgate.net |

| Isoquinoline derivatives | Isoquinoline | Anti-tubercular | nih.gov |

This table provides examples and is not exhaustive of all possible substitutions and their resulting activities.

Electron-Donating and Electron-Withdrawing Group Effects

For instance, in studies of chalcone (B49325) derivatives, it has been observed that strong electron-donating groups on the B ring, such as a 4-dimethylamino group, can lead to the weakest inhibition of nitric oxide production. nih.gov This is potentially due to a decrease in the stability of the glutathione (B108866) (GSH) adduct by weakening the C-S bond strength through the movement of an electron pair from nitrogen via the aromatic ring. nih.gov Conversely, electron-donating groups on the A ring can stabilize the GSH adduct by decreasing the acidity of the alpha-hydrogen, which can enhance anti-inflammatory effects. nih.gov

In the context of sulfonamide derivatives, the nature and position of substituents are crucial. For example, in a series of quinoxaline-sulfonamide derivatives, the presence of a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group, which possesses an NH-CO group, resulted in more active compounds compared to those with a 4-chlorobenzene-1-sulfonyl group. researchgate.net This suggests that the electronic and hydrogen-bonding properties of the NH-CO linker contribute favorably to the biological activity. researchgate.net

Furthermore, the antimicrobial activity of some sulfonamide derivatives has been shown to be influenced by the electronic nature of the substituents. For example, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840), which contains a strong electron-withdrawing nitro group, was found to be highly active against E. coli and other bacteria. nih.gov This highlights how the strategic placement of EWGs can enhance the therapeutic potential of these compounds.

The following table summarizes the effects of different electronic groups on the activity of various sulfonamide-related derivatives:

| Derivative Class | Substituent Group | Position | Effect on Activity | Reference |

| Chalcones | 4-Dimethylamino (Strong EDG) | B Ring | Weakest inhibition of NO production | nih.gov |

| Chalcones | Electron-Donating Group | A Ring | Stabilization of GSH adduct, enhanced anti-inflammatory effect | nih.gov |

| Quinoxaline-sulfonamides | 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl | - | More active than 4-chlorobenzene-1-sulfonyl derivatives | researchgate.net |

| Benzenesulfonamides | 2-Nitro (Strong EWG) | - | Highly active against E. coli | nih.gov |

Stereochemical Considerations and Conformational Features

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are pivotal to their interaction with biological targets. The specific stereoisomer and the preferred conformation can dictate the binding affinity and selectivity of a drug molecule.

In many cases, biological activity is found to reside in a single enantiomer, while the other is significantly less active or inactive. For example, in a series of piperazinyl bicyclic derivatives, the activity was consistently shown to be associated with one enantiomer. nih.gov Specifically, for 2-methylpiperazin-4-yl derivatives, the 11xRS and 11xRR diastereoisomers were highly active, whereas their corresponding enantiomers, 11xSR and 11xSS, were poorly active. nih.gov This underscores the importance of stereochemistry in the design of potent compounds.

The conformation of the piperazine ring is also a key determinant of activity. X-ray crystallography studies of 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine revealed that the piperazine ring adopts a chair conformation. researchgate.net This conformation positions the substituents in specific spatial orientations, which can be crucial for optimal interaction with a receptor's binding site. The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. researchgate.net

Molecular docking studies further illuminate the importance of conformation. For novel sulfonamide derivatives, different conformers are generated and evaluated for their binding affinities. nih.gov The ability of a molecule to adopt a low-energy conformation that complements the binding site of a target enzyme, such as dihydropteroate synthase (DHPS), is essential for its inhibitory activity. nih.gov

The following table highlights key stereochemical and conformational features and their impact on activity:

| Derivative/Feature | Stereochemistry/Conformation | Impact on Activity | Reference |

| 2-Methylpiperazin-4-yl derivatives | 11xRS and 11xRR diastereoisomers | Highly active | nih.gov |

| 2-Methylpiperazin-4-yl derivatives | 11xSR and 11xSS diastereoisomers | Poorly active | nih.gov |

| 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine | Piperazine ring in chair conformation | Favorable for receptor binding | researchgate.net |

| Sulfonamide derivatives | Adoption of low-energy conformers | Essential for inhibitory activity against DHPS | nih.gov |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles in SAR

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational strategies that guide the optimization of lead compounds like this compound derivatives.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, often a protein or enzyme, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.netresearchgate.net For instance, in the design of inhibitors for the MARK4 enzyme, a series of pyrimidine-based compounds incorporating a 4-(arylsulfonyl)piperazin-1-yl moiety were synthesized, and their binding modes were analyzed through molecular docking and molecular dynamics simulations. researchgate.net Similarly, the development of covalent inhibitors for the SARS-CoV-2 papain-like protease (PLpro) was guided by the crystal structure of the enzyme in complex with an initial inhibitor, allowing for the rational design of more potent compounds. mdpi.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. This approach utilizes the knowledge of molecules that are known to bind to the target. By analyzing the common structural and functional properties of these active ligands, a pharmacophore model can be developed. This model represents the essential features required for biological activity. Novel sulfonamide derivatives have been designed using an LBDD approach, where new therapeutic molecules are created based on the properties of existing drugs to improve their attributes and circumvent resistance mechanisms. nih.gov

The table below outlines the application of SBDD and LBDD in the development of sulfonamide and related derivatives:

| Design Approach | Methodology | Application Example | Outcome | Reference |

| SBDD | Molecular Docking, Molecular Dynamics | Design of pyrimidine-based inhibitors for MARK4 enzyme | Identification of potent inhibitors and their binding modes | researchgate.net |

| SBDD | X-ray Crystallography, Covalent Docking | Development of peptidomimetic inhibitors for SARS-CoV-2 PLpro | Creation of a new scaffold of potent covalent inhibitors | mdpi.com |

| LBDD | Pharmacophore Modeling | Design of novel sulfonamide derivatives based on known drugs | Generation of derivatives with improved therapeutic potential and ability to decoy resistance | nih.gov |

Vi. Preclinical Development and Efficacy Assessment of 4 Methylpiperazine 1 Sulfonamide Analogues

In Vitro Efficacy Studies

In vitro studies are fundamental in the early stages of drug discovery, providing insights into the biological activity of newly synthesized compounds at a cellular and molecular level.

The cytotoxic and antiproliferative effects of piperazine (B1678402) sulfonamide analogues have been extensively studied against various cell lines, including cancer and microbial cells.

A series of novel 6-(piperazin-1-yl)phenanthridine amide and sulfonamide analogues were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (MTB) H37Rv strain. nih.gov Several of these compounds demonstrated significant activity, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL. nih.gov To assess their selectivity, the most active compounds were tested for cytotoxicity against mouse macrophage (RAW 264.7) cells. nih.gov

In the realm of oncology, piperazine-conjugated compounds have shown significant antiproliferative effects. Novel vindoline-piperazine conjugates were tested against a panel of 60 human tumor cell lines. mdpi.com Among these, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline (B23647) core at position 17 were particularly potent, showing low micromolar growth inhibition (GI50) values against most cell lines. mdpi.com For instance, the [4-(trifluoromethyl)benzyl]piperazine derivative was most effective against the MDA-MB-468 breast cancer cell line, while the 1-bis(4-fluorophenyl)methyl piperazine conjugate showed the highest efficacy against the HOP-92 non-small cell lung cancer cell line. mdpi.com

Similarly, piperazine analogues of JS-K, a nitric oxide prodrug, exhibited sub-micromolar anti-proliferative activities against human leukemia cell lines HL-60 and U937. nih.gov The ability of these analogues to generate intracellular nitric oxide was found to correlate well with their inhibitory effects on leukemia cells. nih.gov Furthermore, piperazine-linked arylsulfonyl-bergenin hybrids displayed cell-specific cytotoxic activity, showing excellent efficacy against tongue cancer cells while remaining inactive against several other cancer cell lines and normal lung epithelial cells. nih.gov

Table 1: In Vitro Cell Viability and Proliferation of Piperazine Sulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line(s) | Assay Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| 6-(Piperazin-1-yl)phenanthridine sulfonamides | Mycobacterium tuberculosis H37Rv | MIC Assay | Excellent activity with MIC values as low as 1.56 µg/mL. | nih.gov |

| Vindoline-piperazine conjugates | NCI-60 Human Tumor Cell Lines | GI50 Assay | Low micromolar GI50 values; potent against breast and lung cancer lines. | mdpi.com |

| Piperazine analogues of JS-K | HL-60 and U937 Human Leukemia | Anti-proliferative Assay | Sub-micromolar activity correlated with nitric oxide generation. | nih.gov |

| Piperazine linked arylsulfonyl–bergenin hybrids | Tongue, colorectal, oral, lung, breast cancer cells | Cytotoxicity Assay | Excellent, cell-specific activity against tongue cancer. | nih.gov |

| Piperazine-based semicarbazones | NIH-3T3 and MCF-7 | MTT Assay | Low cytotoxicity with IC50 values > 50 μM. | benthamdirect.com |

The inhibitory action of 4-methylpiperazine-1-sulfonamide analogues on various enzymes is a key area of investigation, highlighting their potential in treating a wide array of diseases.

Hybrid compounds of benzene (B151609) sulfonamide and piperazine have been shown to possess significant enzyme inhibitory potential. nih.gov These hybrids were effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov For instance, the best inhibitory activity against AChE was observed with an IC50 value of 1.003 mM, while for tyrosinase and α-glucosidase, the best IC50 values were 1.19 mM and 1.000 mM, respectively. nih.gov

In the context of metabolic disorders, piperazine sulfonamide derivatives have been identified as promising Dipeptidyl peptidase-IV (DPP-IV) inhibitors. srce.hr In vitro testing showed that these compounds could inhibit DPP-IV activity, with the presence of electron-withdrawing groups like chlorine enhancing their potency. srce.hr

Furthermore, a class of aryl sulfonamides, named Sulfonadyns, were developed as inhibitors of the dynamin I (dynI) GTPase. rsc.org Enzyme kinetics studies revealed that these compounds act as GTP competitive inhibitors of dynI, with some analogues showing IC50 values below 4 μM. rsc.org In a different therapeutic area, piperazine-based semicarbazones were found to be highly potent urease inhibitors, with IC50 values ranging from 3.95 to 6.62 μM, significantly more effective than the reference standards. benthamdirect.com

Table 2: Enzyme Inhibition by Piperazine Sulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Inhibition (IC50) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | 1.003 mM | Good inhibitory potential. | nih.gov |

| Benzene sulfonamide-piperazine hybrids | Tyrosinase | 1.19 mM | Effective inhibition observed. | nih.gov |

| Benzene sulfonamide-piperazine hybrids | α-Glucosidase | 1.000 mM | Good inhibitory potential. | nih.gov |

| Piperazine sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | 11.2 to 22.6 % inhibition at 100 µmol L–1 | Promising DPP-IV inhibitors. | srce.hr |

| Aryl sulfonamides (Sulfonadyns) | Dynamin I GTPase | < 4 µM | Potent, GTP competitive inhibitors. | rsc.org |

| Piperazine-based semicarbazones | Urease | 3.95–6.62 μM | Highly potent inhibitors. | benthamdirect.com |

The affinity of this compound analogues for specific receptors is a crucial determinant of their pharmacological profile and therapeutic utility.

A series of arylalkylsulfonyl piperazine derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors. nih.gov Halogen-substituted sulfonamides, in particular, displayed high affinity for the σ1 receptor and low affinity for the σ2 receptor. nih.gov One of the most potent compounds, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which is a related analogue, showed a high σ1 receptor affinity with a Ki value of 0.96 ± 0.05 nM and a 96-fold selectivity over the σ2 receptor. nih.gov

In another study, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed and characterized as antagonists for the A2B adenosine (B11128) receptor. nih.gov These compounds exhibited subnanomolar affinity, with the most potent derivatives having Ki values as low as 0.157 nM for the human A2B receptor. nih.gov One specific antagonist, 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603), was found to be highly selective for the A2B receptor, with a Ki of 0.553 nM and negligible affinity for other adenosine receptor subtypes. nih.gov A tritiated version of this compound was also developed as a selective radioligand for labeling A2B receptors. nih.gov

Table 3: Receptor Binding Affinity of Piperazine Sulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Receptor | Binding Affinity (Ki) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Arylalkylsulfonyl piperazine derivatives | Sigma-1 (σ1) | 0.96 nM | High affinity and selectivity. | nih.gov |

| 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines | Adenosine A2B | 0.157 nM | Subnanomolar affinity and high selectivity. | nih.gov |

| 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines | Adenosine A2B | 0.553 nM (PSB-603) | Highly selective antagonist. | nih.gov |

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of piperazine sulfonamide analogues has been investigated in various animal models of disease.

For infectious diseases, piperazine analogues of fenarimol (B1672338) were studied for their ability to inhibit Trypanosoma cruzi in a mouse model of acute Chagas disease. nih.govdndi.org In the domain of neurological disorders, a class of aryl sulfonamides known as Sulfonadyns, which inhibit dynamin I GTPase, were evaluated for anti-seizure activity in a mouse psychomotor seizure model (6 Hz). rsc.org

The assessment of therapeutic outcomes in these animal models has provided valuable data on the potential clinical applications of these compounds.

In the mouse model of Chagas disease, one of the piperazine analogues of fenarimol demonstrated efficacy after once-daily oral administration. nih.gov The Sulfonadyn compounds also showed significant therapeutic effects in the seizure model. rsc.org Specifically, Sulfonadyn-47 significantly increased the seizure threshold at doses of 30 mg/kg and 100 mg/kg, with an efficacy comparable to the established anti-seizure medication, sodium valproate. rsc.org These findings suggest that dynamin-targeting sulfonamides are promising leads for the development of novel anti-seizure medications. rsc.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The preclinical assessment of this compound analogues heavily relies on understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. PK describes the journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—while PD refers to the effects the drug has on the body. nih.gov The interplay between these two aspects is fundamental for predicting a compound's efficacy and is a key focus in the development of this class of molecules. nih.gov

The piperazine ring, particularly the N-methylpiperazine moiety, is frequently incorporated into drug candidates to optimize pharmacokinetic properties. mdpi.com This is often due to its ability to act as a basic and hydrophilic group, which can improve solubility and absorption characteristics. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, the optimization of the pharmacokinetic profile was a crucial step that led to the identification of potent, orally available compounds. nih.gov One such compound, PHA-848125, which includes a 4-methylpiperazin-1-yl group, demonstrated good efficacy in preclinical xenograft models, underscoring the importance of favorable PK properties for in vivo activity. nih.gov

Studies on various piperazine derivatives have shown their potential to modulate the activity of drug transporters like P-glycoprotein (P-gp). nih.gov P-gp is an efflux transporter that can limit the oral bioavailability of many drugs. nih.gov By inhibiting P-gp, certain piperazine analogues can enhance the absorption and systemic exposure of co-administered therapeutic agents. nih.gov For example, a piperazine derivative, compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide), was shown to significantly increase the bioavailability of paclitaxel (B517696) in rats by inhibiting P-gp. nih.gov This highlights a potential therapeutic strategy where this compound analogues could be designed not only for their primary pharmacological target but also to possess favorable PK-modifying properties.

The metabolism of piperazine-containing compounds is another critical consideration. Studies on the metabolism of TM208 (4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride) in rats identified several metabolites. nih.gov The metabolic pathways included desmethylation, N-acetylation, N-formylation, hydroxylation, and oxidation of the piperazine ring. nih.gov Understanding these metabolic routes is essential for identifying potentially active or inactive metabolites and for predicting the compound's half-life and clearance.

The pharmacodynamic effects of these analogues are diverse. In the context of Alzheimer's disease research, piperazine sulfonamide analogues have been designed as BACE1 inhibitors. nih.gov The iterative exploration of the enzyme's binding pockets led to the identification of an analogue capable of potently lowering peripheral Aβ(40) levels in transgenic mice, a key pharmacodynamic endpoint demonstrating target engagement in a disease-relevant model. nih.gov

The table below summarizes key pharmacokinetic parameters for a representative sulfonamide compound, illustrating the type of data generated during preclinical evaluation. rrpharmacology.ru

| Parameter | Value | Unit |

| Maximum Plasma Concentration (Cmax) | 349.85 ± 62.50 | ng/mL |

| Time to Maximum Concentration (Tmax) | Not Specified | h |

| Half-life (t1/2) | 46.4 ± 3.8 | h |

| Area Under the Curve (AUC) | Not Specified | h*ng/mL |

| Relative Bioavailability | 81.03 | % |

| Data for 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) in rats after ocular administration. rrpharmacology.ru |

High-Throughput Screening (HTS) in Lead Compound Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. psu.edu This process is instrumental in identifying "hits"—compounds that exhibit activity in a primary assay—which then serve as starting points for lead optimization. psu.edu For scaffolds like piperazine sulfonamides, HTS campaigns are crucial for exploring vast chemical space to uncover novel therapeutic applications.

The HTS process typically involves several stages. Initially, a large and diverse compound library is screened in a single-dose format to identify primary hits. mdpi.com These hits are then subjected to secondary screening and dose-response studies to confirm their activity and determine their potency (e.g., IC50 or EC50 values). mdpi.comnih.gov The quality of an HTS assay is determined by statistical parameters like the Z' factor and the signal-to-background ratio, which ensure the reliability of the screening results. mdpi.com

While specific HTS campaigns exclusively targeting this compound are not extensively detailed in the public domain, the general methodology has been successfully applied to identify inhibitors for various targets where piperazine-containing molecules have emerged as hits. For instance, an HTS campaign screening over 32,000 compounds to find agonists for the RXFP3 receptor identified a single hit, which provided a novel scaffold for further development. mdpi.comnih.gov Similarly, HTS methods have been developed to screen for inhibitors of bacterial enzymes like prepilin peptidases (PPP), demonstrating the broad applicability of this technique. nih.gov

The discovery of potent inhibitors often begins with hits from HTS that may have undesirable properties, such as low potency or poor selectivity. nih.gov The initial hits provide a chemical scaffold that medicinal chemists can then systematically modify to improve its drug-like properties. The identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125) as a CDK inhibitor started from a lead compound identified through screening, which was subsequently optimized for selectivity and pharmacokinetic profile. nih.gov

The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. Libraries containing privileged structures like the piperazine sulfonamide core increase the probability of finding hits with favorable ADME properties, which are essential for downstream development.

Optimization of Bioactivity

Following the identification of a lead compound, often through HTS, the subsequent phase of preclinical development focuses on the optimization of its biological activity. This involves a systematic process of synthesizing and testing analogues to establish a Structure-Activity Relationship (SAR). The goal is to enhance potency against the desired target, improve selectivity over other targets, and maintain favorable physicochemical and pharmacokinetic properties.

For piperazine sulfonamide analogues, research has demonstrated how structural modifications can significantly impact bioactivity. In the development of α-amylase inhibitors for type 2 diabetes, a series of piperazine sulfonamide analogues were synthesized and evaluated. researchgate.netnih.gov The study revealed a range of inhibitory activities, with IC50 values (the concentration of an inhibitor where the response is reduced by half) from 1.571 µM to 3.98 µM. researchgate.netnih.gov This variation in potency among closely related analogues underscores the importance of specific structural features for biological activity.

The SAR studies from this research highlighted that the nature and position of substituents on the phenyl ring of the benzenesulfonamide (B165840) moiety were critical for α-amylase inhibition. nih.gov For example, compounds with specific substitutions demonstrated significantly better inhibitory effects than others in the series. researchgate.netnih.gov

The table below shows the α-amylase inhibitory activity of selected piperazine sulfonamide analogues, illustrating the outcome of bioactivity optimization studies. nih.gov

| Compound | Substituent | IC50 (µM) |

| 1 | 2,3-dichloro | 2.348 ± 0.444 |

| 2 | 2,5-dichloro | 2.064 ± 0.04 |

| 3 | 3,4-dichloro | 1.571 ± 0.05 |

| 7 | 2-chloro-4-nitro | 2.118 ± 0.204 |

| Acarbose (B1664774) (Standard) | - | 1.353 ± 0.232 |

This data clearly indicates that the analogue with a 3,4-dichloro substitution (Compound 3) was the most potent in the series, with an IC50 value approaching that of the standard drug, acarbose. nih.gov

Similarly, in the design of BACE1 inhibitors, iterative exploration of how analogues bind to the S2' sub-pocket of the enzyme was crucial for optimizing potency. nih.gov This structure-based design approach, often aided by X-ray crystallography and molecular modeling, allows for the rational design of modifications to enhance binding affinity and, consequently, bioactivity. nih.govnih.gov

The combination of a quinoxaline (B1680401) scaffold with a sulfonamide moiety is another area where bioactivity has been explored. mdpi.com These hybrid molecules have been investigated for various therapeutic activities, including antimicrobial and anticancer effects, demonstrating the versatility of the sulfonamide group in creating bioactive compounds. mdpi.com The synthesis of hybrid molecules combining moieties like trimetazidine (B612337) with sulfonamides represents another promising strategy to enhance therapeutic outcomes by creating multifunctional molecules. mdpi.com

Ultimately, the optimization of bioactivity is a multi-parameter process. It seeks to achieve a balance between high potency at the therapeutic target and a clean profile against off-targets, all while ensuring the molecule possesses the necessary pharmacokinetic properties to be a viable drug candidate. nih.govnih.gov

Vii. Computational Chemistry and Molecular Modeling Approaches for 4 Methylpiperazine 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of sulfonamide derivatives.

Density Functional Theory (DFT) Studies

DFT studies on aryl sulfonyl piperazine (B1678402) derivatives are typically performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311+G(d,p). jddtonline.inforesearchgate.netnih.gov These calculations are employed to optimize the molecular geometry of the compounds and to determine their electronic features. jddtonline.info For instance, in studies of related piperazine derivatives, DFT calculations have been used to analyze the molecular structure, vibrational frequencies, and other electronic properties. jksus.orgdntb.gov.ua The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its interaction with other molecules. The results of these calculations often show that negative electrostatic potential is localized around the sulfonamide group, indicating these regions are prone to electrophilic attack, while positive potential is found around hydrogen atoms. jddtonline.info

HOMO-LUMO Analysis for Electronic Properties and Reactivity

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of DFT studies, providing insights into the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, making it a "soft" molecule. mdpi.com

For sulfonamide derivatives, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. nih.gov The distribution of these frontier orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule. mdpi.com In studies of similar compounds, a small HOMO-LUMO gap has been shown to indicate that the molecule is chemically reactive. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Piperazine Sulfonamide Derivative

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -2.55 |

| Energy Gap (ΔE) | 3.99 |

Note: The values presented are representative for a related 5-aryl thiophene (B33073) bearing a sulphonylacetamide moiety and are intended to illustrate the typical range of energies. Actual values for 4-Methylpiperazine-1-sulfonamide would require specific calculation. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of compounds like this compound.

Binding Affinity Predictions

Molecular docking simulations provide an estimation of the binding affinity between a ligand and its target. This is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. For various piperazine sulfonamide derivatives, docking studies have been conducted against a range of biological targets, including enzymes like carbonic anhydrases and proteases. researchgate.netnih.govnih.gov These studies have demonstrated that piperazine sulfonamides can exhibit significant binding affinities, often in the nanomolar range, suggesting potent inhibitory potential. nih.govnih.gov The predicted binding affinities help in prioritizing compounds for synthesis and further biological evaluation. pharmaceuticaljournal.net

Table 2: Predicted Binding Affinities of Representative Piperazine Sulfonamide Derivatives against Various Targets

| Compound Type | Target | Predicted Binding Affinity (IC50/Ki) |

| Piperazine Sulfonamide Analog | α-amylase | 1.571 µM nih.gov |

| Arylalkylsulfonyl Piperazine | σ1 Receptor | 0.96 nM nih.gov |

| Piperazine Sulfonamide Core | HIV-1 Protease | 12 pM nih.gov |

| Triazine-Sulfonamide-Piperazine | Carbonic Anhydrase IX | 0.4 nM nih.gov |

Note: This table presents data for various piperazine sulfonamide derivatives to showcase the range of binding affinities observed in computational studies.

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the binding site of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. For instance, docking studies on piperazine-linked naphthalimide-arylsulfonyl derivatives with Carbonic Anhydrase IX (CAIX) have identified key hydrogen bonding interactions with specific residues. nih.gov Similarly, in the context of HIV-1 protease inhibitors, the piperazine sulfonamide core has been shown to form crucial interactions with the aspartate residues (Asp-25A and Asp-25B) in the enzyme's active site. nih.gov The sulfonyl group in these derivatives often interacts with residues in the enzyme's flap region, such as Ile50A and Ile50B. nih.gov

Molecular Dynamics (MD) Simulations

To further investigate the stability and dynamics of the ligand-target complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a time-resolved view of the molecular motions and interactions, offering a more realistic representation of the biological system.

MD simulations have been used to study the interactions of sulfonamides with their target proteins. peerj.com These simulations can confirm the stability of the binding mode predicted by docking and reveal any conformational changes in the protein or ligand upon binding. For piperazine-containing systems, MD simulations have been used to understand absorption mechanisms and interactions in solution. researchgate.net In the context of drug design, MD simulations help to refine the understanding of the binding interactions and can provide insights into the residence time of a ligand in the binding pocket, which is an important parameter for drug efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govqub.ac.uk For sulfonamide derivatives, a class to which this compound belongs, QSAR models have been instrumental in identifying key molecular descriptors that govern their therapeutic action. nih.govqub.ac.uk These models often utilize a range of descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of new analogs.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, studies on broader classes of sulfonamides and piperazine derivatives offer valuable insights. For instance, QSAR studies on various sulfonamide derivatives have highlighted the importance of descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment in influencing their biological activity. taylorandfrancis.com In the context of piperazine-containing compounds, QSAR models have been successfully applied to predict activities like antidepressant effects and inhibition of various enzymes. mdpi.com

A typical QSAR study on a series of analogs containing the this compound scaffold would involve the generation of a dataset of molecules with varying substituents and their corresponding measured biological activities. Molecular descriptors for each compound would then be calculated and correlated with the activity data using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. Such a model for this compound and its derivatives would be invaluable for guiding the synthesis of more potent and selective compounds.

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET Predictions)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico tools offer a rapid and efficient way to predict these properties, helping to identify potential liabilities early in the discovery process. uq.edu.aunih.govmdpi.com Various online platforms and software are available to generate these predictions based on the chemical structure of a compound.

For this compound, a comprehensive ADMET profile can be predicted using established computational models. These predictions are based on large datasets of known drugs and their experimental ADMET properties. While experimental validation is essential, these in silico predictions provide a valuable initial assessment.

A summary of the predicted ADMET properties for this compound is presented below. These values are typically generated using web-based tools that employ sophisticated algorithms and models.

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |